CID 85379917
Description
Properties
Molecular Formula |
C18H32SeSn |
|---|---|
Molecular Weight |
446.1 g/mol |
InChI |
InChI=1S/C6H5Se.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h1-5H;3*1,3-4H2,2H3; |
InChI Key |
LMQBFNYUMNTGCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)CCCC.C1=CC=C(C=C1)[Se] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for compounds like CID 85379917 typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to produce the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
CID 85379917 can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
CID 85379917 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and chemical products .
Mechanism of Action
The mechanism of action of CID 85379917 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on functional groups, biological activity, and structural motifs from analogous compounds.
2.1 Structural Comparison
The closest structural analogs mentioned in the evidence include:
- Oscillatoxin D (CID 101283546) : A marine-derived toxin with a polyketide backbone .
- 30-Methyl-oscillatoxin D (CID 185389) : A methylated derivative of oscillatoxin D, enhancing its hydrophobicity .
- Betulin (CID 72326) and Betulinic Acid (CID 64971): Triterpenoids with anti-inflammatory and anticancer properties .
Hypothetical Structural Features of CID 85379917: If this compound belongs to the oscillatoxin or triterpenoid families, it may share:
- A steroid-like or polycyclic backbone.
- Functional groups such as hydroxyl, carboxyl, or methyl esters, common in bioactive natural products .
2.3 Physicochemical Properties
Key physicochemical parameters (e.g., molecular weight, logP) for this compound are unavailable. However, comparable compounds provide benchmarks:
| Compound | CID | Molecular Weight (g/mol) | logP | Solubility |
|---|---|---|---|---|
| Oscillatoxin D | 101283546 | 634.8 | 3.2 | Low (aqueous) |
| Betulin | 72326 | 442.7 | 8.1 | Insoluble |
| 3-O-Caffeoyl Betulin | 10153267 | 634.9 | 5.9 | Moderate (DMSO) |
| This compound | 85379917 | Unknown | N/A | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
